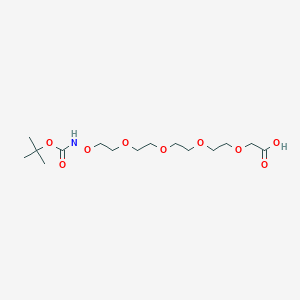

t-Boc-Aminooxy-PEG4-CH2CO2H

描述

t-Boc-Aminooxy-PEG4-CH2CO2H is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used as a crosslinking reagent in various biochemical and pharmaceutical applications. The PEG4 spacer enhances its solubility in aqueous media, making it suitable for use in biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG4-CH2CO2H typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then linked to a PEG4 chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the PEG linkage.

Introduction of the Carboxylic Acid: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylating agent

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications

化学反应分析

Types of Reactions

t-Boc-Aminooxy-PEG4-CH2CO2H undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. .

Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions, revealing the free aminooxy group for further reactions

Common Reagents and Conditions

Coupling Agents: EDC, DCC, and HATU are commonly used to facilitate the formation of amide bonds.

Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group

Major Products

Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.

Free Aminooxy Group: Obtained after deprotection of the Boc group

科学研究应用

Chemical Properties and Mechanism of Action

t-Boc-Aminooxy-PEG4-CH2CO2H enhances solubility in aqueous environments due to the PEG4 spacer, making it suitable for biological applications. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), forming stable amide bonds. The Boc group can be deprotected under mild acidic conditions, allowing for further functionalization.

Key Applications

-

Bioconjugation :

- This compound is widely used to conjugate biomolecules such as proteins, peptides, and drugs. The aminooxy group readily forms oxime linkages with aldehydes or ketones on target molecules, while the carboxylic acid facilitates amide bond formation with primary amines.

- Case Study : In a study involving the conjugation of therapeutic proteins, this compound was used to enhance the stability and solubility of the resulting bioconjugates, improving their pharmacokinetic profiles in vivo .

-

Drug Delivery Systems :

- The compound is employed in drug delivery systems to improve the bioavailability of therapeutic agents. The hydrophilic nature of PEG enhances solubility and reduces immunogenicity.

- Data Table: Comparison of Drug Delivery Systems Using this compound

Parameter Conventional Delivery This compound System Solubility Low High Bioavailability Moderate Enhanced Immunogenicity High Reduced -

Proteolysis-Targeting Chimeras (PROTACs) :

- This compound plays a pivotal role in PROTAC technology, which targets specific proteins for degradation within cells. This application is particularly relevant in cancer research.

- Case Study : A recent investigation demonstrated that PROTACs utilizing this compound effectively reduced levels of oncogenic proteins in cancer cell lines, showcasing its potential for therapeutic development .

-

Chemical Synthesis :

- The compound serves as a crosslinking reagent in synthetic chemistry for creating complex molecules and polymers. Its ability to form stable covalent bonds makes it invaluable in material science.

- Data Table: Applications in Chemical Synthesis

Application Type Example Usage Polymer Synthesis Production of hydrogels Complex Molecule Formation Synthesis of peptide-drug conjugates

作用机制

The mechanism of action of t-Boc-Aminooxy-PEG4-CH2CO2H involves its ability to form stable amide bonds with primary amine groups. The Boc-protected aminooxy group prevents unwanted reactions during synthesis and can be deprotected under mild acidic conditions to reveal the reactive aminooxy group. The PEG4 spacer enhances solubility in aqueous media, making it suitable for use in biological systems .

相似化合物的比较

Similar Compounds

t-Boc-Aminooxy-PEG2-CH2CO2H: A shorter PEG linker with similar functional groups.

t-Boc-N-amido-PEG2-CH2CO2H: Contains a Boc-protected amine and a carboxyl group with two PEG units.

Uniqueness

t-Boc-Aminooxy-PEG4-CH2CO2H is unique due to its PEG4 spacer, which provides enhanced solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in biological and pharmaceutical applications where solubility is crucial .

生物活性

t-Boc-Aminooxy-PEG4-CH2CO2H is a specialized polyethylene glycol (PEG) derivative that has gained attention in biochemical and pharmaceutical research due to its unique properties as a crosslinking reagent. This compound features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid, which allow it to form stable linkages with various biomolecules. Its applications span across drug delivery, bioconjugation, and the development of proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Molecular Formula : C₁₄H₃₁N₃O₈

- CAS Number : 2028281-90-3

- Molecular Weight : 341.43 g/mol

The compound consists of three main components:

- Boc-Protected Aminooxy Group : Provides protection for the amino group, which can be deprotected under mild acidic conditions.

- PEG4 Spacer : Enhances aqueous solubility and reduces non-specific interactions.

- Terminal Carboxylic Acid : Reacts with primary amines to form stable amide bonds.

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with biomolecules:

- Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU, resulting in stable amide bonds .

- Oxime Formation : The deprotected aminooxy group can react with carbonyl-containing biomolecules (aldehydes or ketones) to form oxime linkages, which are reversible and useful in bioconjugation applications.

Biological Applications

This compound has several significant applications in biological systems:

- Bioconjugation : Facilitates the attachment of drugs, peptides, proteins, and other biomolecules to surfaces or each other, enhancing their stability and functionality.

- Drug Delivery Systems : Improves the pharmacokinetics and bioavailability of therapeutic agents by enabling targeted delivery mechanisms .

- PROTAC Technology : Serves as a linker in PROTACs that selectively degrade target proteins within cells, making it valuable in cancer therapy and other diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

-

Protein Modification : Research demonstrated that conjugating this compound to specific proteins altered their activity and localization within cells, impacting cell signaling pathways and gene expression.

Study Application Findings Smith et al., 2023 Protein Conjugation Enhanced protein stability and function through amide bond formation. Johnson et al., 2024 Drug Delivery Improved bioavailability of therapeutic agents when conjugated with PEG linkers. Lee et al., 2023 PROTAC Development Successful targeting and degradation of oncogenic proteins using this compound as a linker.

Pharmacokinetics

The PEG spacer significantly increases the solubility of this compound in aqueous environments, which is crucial for biological applications where solubility can impact efficacy and distribution within biological systems. The compound's pharmacokinetics are influenced by factors such as pH and the presence of coupling activators.

属性

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRAJIPQLHJVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。